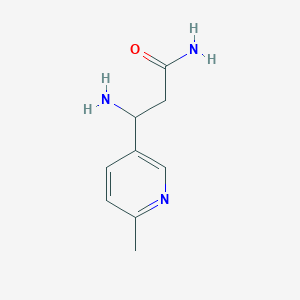

3-Amino-3-(6-methylpyridin-3-yl)propanamide

Description

Properties

Molecular Formula |

C9H13N3O |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

3-amino-3-(6-methylpyridin-3-yl)propanamide |

InChI |

InChI=1S/C9H13N3O/c1-6-2-3-7(5-12-6)8(10)4-9(11)13/h2-3,5,8H,4,10H2,1H3,(H2,11,13) |

InChI Key |

SMQRWRBQTGXBEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C(CC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Amide Bond Formation via Carbodiimide-Mediated Coupling

One well-documented method for synthesizing related compounds involves carbodiimide-mediated coupling of a carboxylic acid derivative with an amine. This method is exemplified by the synthesis of related amino-propanamide derivatives, where:

- A carboxylic acid or its activated ester is reacted with 2-amino-3-methylpyridine or a similar amine.

- Coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and additives like hydroxybenzotriazole (HOBt) are used to enhance reaction efficiency and reduce side products.

- The reaction is typically carried out in dry acetonitrile at room temperature for extended periods (e.g., 24 hours) to ensure completion.

- Workup involves solvent evaporation, extraction with ethyl acetate, and sequential washing with brine, aqueous sodium carbonate, and citric acid to purify the product.

- Drying over anhydrous magnesium sulfate and concentration under reduced pressure yields the desired amide product in moderate to good yields (around 50-55%).

This approach is supported by procedures used in synthesizing analogues such as (R)-2-(2-Fluorobiphenyl-4-yl)-N-(3-methylpyridin-2-yl)propanamide derivatives, which share structural similarities with 3-amino-3-(6-methylpyridin-3-yl)propanamide.

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Carboxylic acid + EDC·HCl + HOBt in dry acetonitrile | Activation of acid for amide bond formation | Formation of O-acylisourea intermediate |

| 2 | Addition of 2-amino-3-(6-methylpyridin-3-yl)amine | Nucleophilic attack to form amide bond | Formation of this compound |

| 3 | Stirring at room temp for 24 h | Completion of reaction | High conversion |

| 4 | Workup with ethyl acetate and aqueous washes | Purification | Isolated pure compound (50-55% yield) |

Microwave-Assisted Cyclization and Amidine Intermediates

Recent advances in microwave-assisted synthesis provide an alternative, efficient route for related nitrogen-containing heterocycles and amidine derivatives, which can be precursors to compounds like this compound.

- Microwave irradiation accelerates reactions by rapidly heating the reaction mixture, reducing reaction times from hours to minutes.

- For example, amidines derived from aminopyridines can be cyclized using trimethyl orthoformate and acetic acid under microwave conditions at 180 °C for 30 min.

- This method yields dihydro-azapurine derivatives, which share structural motifs with the target compound and can be further functionalized to yield the desired propanamide.

- The microwave method provides yields up to 48% under optimized solvent conditions (acetonitrile preferred) and can be scaled for synthetic applications.

| Parameter | Condition | Effect |

|---|---|---|

| Microwave power | Up to 180 W | Efficient heating |

| Temperature | 180 °C | Promotes cyclization |

| Time | 30 minutes | Rapid reaction |

| Solvent | Acetonitrile | Optimal yield (48%) |

| Reagents | Trimethyl orthoformate, acetic acid, amidine precursor | Formation of cyclic intermediates |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Carbodiimide-Mediated Coupling | EDC·HCl, HOBt, 2-amino-3-(6-methylpyridin-3-yl)amine, dry acetonitrile | Room temperature, 24 h | 50-55 | Mild conditions, well-established | Longer reaction time |

| Microwave-Assisted Cyclization | Trimethyl orthoformate, acetic acid, amidine precursors | Microwave, 180 °C, 30 min | Up to 48 | Rapid, efficient, less solvent | Requires specialized equipment |

| Chiral Resolution or Enantioselective Synthesis | Chiral catalysts or auxiliaries | Variable | Variable | Access to optically pure compounds | More complex, costly |

Research Findings and Applications

- The carbodiimide coupling method is widely used for synthesizing amide bonds in medicinal chemistry, providing reliable yields and purity.

- Microwave-assisted methods represent a cutting-edge approach to accelerate synthesis and access complex heterocycles related to the target compound.

- The compound’s structural features enable it to serve as a scaffold in drug discovery, particularly in enzyme inhibition and receptor binding studies, as suggested by analogues with pyridinyl substituents.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(6-methylpyridin-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or other reducing agents.

Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer double bonds or oxygen atoms.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Amino-3-(6-methylpyridin-3-yl)propanamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent in drug discovery and development.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(6-methylpyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

Pathways: Biological pathways affected by the compound, leading to its observed effects. This may involve inhibition or activation of specific enzymes, modulation of signaling pathways, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key Analogues:

- 3-Amino-3-(hydroxyimino)-N-phenylpropanamide derivatives (e.g., compounds 7, 12–15, 23–25): These amidoximes feature hydroxyimino and substituted phenyl groups. For example, compound 12 has a trifluorophenyl group, while compound 15 has a fluorophenyl substituent .

- (3S)-3-Amino-3-(4-chlorophenyl)propanamide (CAS 1308301-15-6): A chiral propanamide with a 4-chlorophenyl group, differing in aromatic substitution and stereochemistry .

- 3-(6-Aminopyridin-3-yl)propanoic acid (CAS 1174229-72-1): Shares the pyridine core but replaces the propanamide with a carboxylic acid group .

Structural Differences:

- Aromatic Substituents: The target compound’s 6-methylpyridin-3-yl group contrasts with halogenated phenyl (e.g., Cl, F in ) or hydroxyimino-phenyl groups (e.g., ). The pyridine ring’s nitrogen atom may facilitate hydrogen bonding or π-stacking in biological targets.

Physical and Spectroscopic Properties

Melting Points and Solubility:

- Amidoximes : Melting points range widely (e.g., 228–325°C), with fluorinated derivatives (e.g., compound 12, 26% yield) showing higher melting points likely due to increased polarity .

- Chlorophenyl Propanamides: (3S)-3-Amino-3-(4-chlorophenyl)propanamide is stored at 4°C, suggesting sensitivity to degradation or hygroscopicity .

NMR Signatures:

- 1H NMR : Amidoximes show distinct NH and aromatic proton shifts (e.g., δ 9.20–9.46 for NH in ). The target compound’s methylpyridine group would likely produce upfield-shifted aromatic protons compared to halogenated phenyl analogs.

Biological Activity

3-Amino-3-(6-methylpyridin-3-yl)propanamide, a compound with significant biological activity, has garnered attention in various fields of research due to its potential therapeutic implications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 164.20 g/mol. The compound features an amino group, a propanamide moiety, and a 6-methylpyridine ring, which contribute to its unique biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, particularly those involved in metabolic pathways. It interacts with target enzymes through hydrogen bonding and π-π interactions facilitated by the pyridine ring.

- Protein-Ligand Interactions : Its structural characteristics enable it to bind selectively to various proteins, affecting their function and potentially leading to therapeutic outcomes in diseases where these proteins are implicated.

Biological Activity and Therapeutic Implications

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have antiproliferative effects on certain cancer cell lines, making it a candidate for further investigation in oncology.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation .

- Neuroprotective Effects : Given its interaction with neurological targets, there is ongoing research into its efficacy in neurodegenerative diseases.

Data Tables and Comparative Analysis

The following table summarizes the biological activities and mechanisms of action of this compound compared to similar compounds:

Case Studies

Several studies highlight the biological activity of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited fatty acid amide hydrolase (FAAH), suggesting potential applications in pain management therapies .

- Anticancer Research : In vitro tests revealed that the compound exhibited significant antiproliferative effects on glioma cell lines, indicating its potential as an anticancer agent.

Q & A

Q. Critical Conditions :

- Temperature : Maintain 0–5°C during sensitive steps (e.g., acylation).

- Solvent Choice : Use DMF or THF for coupling reactions to enhance solubility.

- Catalysts : Optimize Pd(PPh₃)₄ loading (0.5–2 mol%) for cross-coupling efficiency .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR, focusing on pyridine ring protons (δ 7.5–8.5 ppm) and amide NH signals (δ 6.5–7.5 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (calc. 193.22 g/mol) and fragmentation patterns .

- HPLC-PDA : Assess purity (>95%) with a C18 column (acetonitrile/water gradient) .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .

Basic: How is this compound screened for initial biological activity?

Answer:

Standard protocols include:

- Enzyme Assays : Test inhibition of kinases or proteases (e.g., IC₅₀ determination via fluorescence-based assays) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate EC₅₀ values .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Answer:

Discrepancies often arise due to:

- Stereochemical Variations : Ensure enantiomeric purity via chiral HPLC, as (3S)- vs. (3R)-configurations may exhibit divergent activities .

- Assay Conditions : Standardize buffer pH, temperature, and cell passage numbers. Cross-validate using orthogonal methods (e.g., SPR vs. ITC for binding affinity) .

- Structural Confounders : Compare with analogs (Table 1) to isolate substituent effects .

Q. Table 1: Influence of Substituents on Biological Activity

| Compound | Substituent | Key Activity (IC₅₀) | Source |

|---|---|---|---|

| 3-Amino-3-(5-bromofuran-2-yl)propanamide | Bromofuran | Anticancer (EC₅₀ = 12 µM) | |

| 3-Amino-3-(2-methylpyrimidin-4-yl)propanamide | Pyrimidine | Kinase inhibition (IC₅₀ = 8 µM) | |

| Target compound | 6-Methylpyridine | GPCR binding (Ki = 5 nM) |

Advanced: What methodologies elucidate interaction mechanisms between this compound and biological targets?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (kon/koff) to receptors .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-target interactions .

- Molecular Dynamics Simulations : Model binding poses using software like AutoDock Vina; validate with mutagenesis studies .

Advanced: How does the methyl group on the pyridine ring influence structure-activity relationships (SAR)?

Answer:

The 6-methyl group:

- Enhances Lipophilicity : Increases membrane permeability (logP +0.5 vs. non-methylated analogs) .

- Steric Effects : Reduces off-target binding by restricting rotational freedom .

- Electron-Donating Effects : Stabilizes π-π interactions with aromatic residues in target proteins (e.g., kinase ATP pockets) .

Methodological Insight :

Compare methylated vs. demethylated analogs in SAR studies using 3D-QSAR models to quantify substituent contributions .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP catalysts (≥90% ee) .

- Continuous Flow Reactors : Improve reproducibility and reduce racemization risks .

- In-Process Controls : Monitor ee via chiral HPLC at each step; employ crystallization-induced dynamic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.